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Compound of Interest

Compound Name: zeta-Carotene

Cat. No.: B1237982 Get Quote

A Technical Guide to the Spectroscopic
Identification of ζ-Carotene
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the unambiguous identification of ζ-carotene. The document outlines key data

from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for ease of

comparison. Detailed experimental protocols are also provided to aid in the replication of these

analytical methods.

Introduction to ζ-Carotene
ζ-Carotene is a C40 carotenoid and a key intermediate in the biosynthesis of other carotenoids,

such as β-carotene and lycopene. Its acyclic structure distinguishes it from the more common

bicyclic carotenes. The molecular formula for ζ-carotene is C40H60, with a corresponding

molecular weight of 540.9 g/mol . Accurate identification of ζ-carotene is crucial in various

research fields, including plant biology, food science, and drug development, due to its potential

antioxidant properties and its role as a biosynthetic precursor.
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Spectroscopic Data for the Identification of ζ-
Carotene
The following sections detail the characteristic spectroscopic data obtained from UV-Vis, NMR,

and Mass Spectrometry analyses, which are fundamental for the structural elucidation and

confirmation of ζ-carotene.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for the initial identification of carotenoids based on

their extended conjugated double bond systems. The absorption maxima (λmax) are

characteristic of the chromophore length.

Spectroscopic Parameter Value Solvent

Absorption Maxima (λmax) 400 nm, 450 nm Not specified

Table 1: UV-Vis Absorption Data for ζ-Carotene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the precise assignment

of protons (¹H NMR) and carbons (¹³C NMR) within the ζ-carotene molecule. Due to the lack of

readily available public experimental data, predicted NMR data is provided below as a

reference. It is important to note that experimental values may vary depending on the solvent

and instrument used.

¹H NMR (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment (Tentative)

1.60 s Methyl protons

1.68 s Methyl protons

1.97 s Methyl protons

2.00 - 2.10 m Methylene protons

5.10 - 5.20 m Olefinic protons

6.10 - 6.70 m Olefinic protons

Table 2: Predicted ¹H NMR Chemical Shifts for ζ-Carotene.

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment (Tentative)

17.7 Methyl carbons

25.7 Methyl carbons

26.7 Methylene carbons

39.8 Methylene carbons

124.0 - 138.0 Olefinic carbons

Table 3: Predicted ¹³C NMR Chemical Shifts for ζ-Carotene.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for confirming its identity. For ζ-carotene (C40H60), the

expected molecular ion [M]+ or protonated molecule [M+H]+ would be observed at m/z 540.9.
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Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Fragmentation
Pathway

APCI (Positive Ion) 541.9 ([M+H]⁺) Varies
Cleavage of the

polyene chain

Table 4: Mass Spectrometry Data for ζ-Carotene.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

carotenoids, which can be adapted for the specific analysis of ζ-carotene.

UV-Vis Spectroscopy
Sample Preparation: Dissolve a small, accurately weighed amount of the purified ζ-carotene

sample in a suitable UV-grade solvent (e.g., hexane, ethanol, or acetone) to obtain a clear

solution. The concentration should be adjusted to yield an absorbance reading within the

linear range of the spectrophotometer (typically 0.2-0.8 AU).

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm. Use the

pure solvent as a blank to zero the instrument. Record the wavelengths of maximum

absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 1-5 mg of the purified ζ-carotene sample in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of

particulate matter. If necessary, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a

larger number of scans will be necessary due to the lower natural abundance of the ¹³C

isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be

performed to aid in the complete assignment of the spectra.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the purified ζ-carotene sample in a solvent

compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI and

APCI).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Tandem mass spectrometry (MS/MS) capabilities are highly recommended for fragmentation

analysis.

Data Acquisition: Introduce the sample into the mass spectrometer. For APCI in positive ion

mode, typical parameters include a high source temperature (e.g., 400-500 °C) and a corona

discharge current to facilitate ionization. Acquire the full scan mass spectrum to determine

the molecular ion. Perform MS/MS analysis on the parent ion to obtain the fragmentation

pattern.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic identification of ζ-

carotene.
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A generalized workflow for the spectroscopic identification of ζ-carotene.

This guide provides a foundational understanding of the key spectroscopic data and

methodologies required for the confident identification of ζ-carotene. For definitive structural

elucidation, it is always recommended to compare experimental data with that of an authentic

standard.

To cite this document: BenchChem. [Spectroscopic data for zeta-carotene identification (UV-
Vis, NMR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237982#spectroscopic-data-for-zeta-carotene-
identification-uv-vis-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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